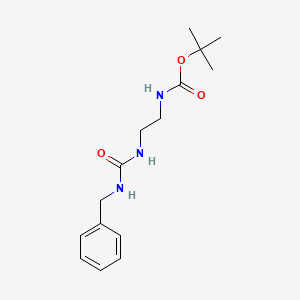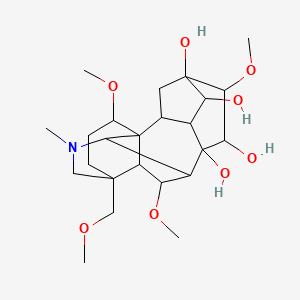
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is an organic compound that features a pyridine ring substituted with an azidomethyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid, which is commercially available or can be synthesized from pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form 3-pyridinecarboxylic acid methyl ester.
Azidation: The methyl ester is then subjected to azidation using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azidomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, and appropriate nucleophiles.
Cycloaddition: Copper(I) catalysts, alkynes, and suitable solvents.
Reduction: Triphenylphosphine, lithium aluminum hydride, and solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted pyridine derivatives.
Cycloaddition: 1,2,3-triazoles.
Reduction: Aminomethyl-pyridine derivatives.
科学研究应用
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of functional materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for the development of pharmaceutical compounds, particularly those involving triazole moieties.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules.
作用机制
The mechanism of action of 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the azido group can be reduced to an amine, which can further participate in biochemical pathways.
相似化合物的比较
2-(Azidomethyl)-benzoic Acid Methyl Ester: Similar structure but with a benzene ring instead of a pyridine ring.
3-Azidomethyl-pyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
2-(Azidomethyl)-4-pyridinecarboxylic Acid Methyl Ester: Similar structure but with the azidomethyl group at a different position on the pyridine ring.
Uniqueness: 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is unique due to the combination of the azido group and the ester functionality on the pyridine ring. This combination allows for diverse chemical reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
1700604-17-6 |
|---|---|
分子式 |
C₈H₈N₄O₂ |
分子量 |
192.17 |
同义词 |
Methyl 2-(Azidomethyl)nicotinate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





